![molecular formula C14H14N2O3S B4104102 2-(benzylsulfonyl)-N-2-pyridinylacetamide](/img/structure/B4104102.png)
2-(benzylsulfonyl)-N-2-pyridinylacetamide
Overview
Description
2-(benzylsulfonyl)-N-2-pyridinylacetamide, also known as BPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential applications in various areas of research, including cancer treatment, neurological disorders, and inflammation.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-2-pyridinylacetamide in cancer cells involves the inhibition of histone deacetylase (HDAC) activity. HDACs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been linked to the development of cancer. 2-(benzylsulfonyl)-N-2-pyridinylacetamide has been shown to inhibit HDAC activity, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-2-pyridinylacetamide has been found to have a range of biochemical and physiological effects beyond its anti-cancer activity. Studies have shown that 2-(benzylsulfonyl)-N-2-pyridinylacetamide exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-(benzylsulfonyl)-N-2-pyridinylacetamide has also been found to have neuroprotective effects, with studies showing that it can protect against neuronal damage and cognitive impairment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(benzylsulfonyl)-N-2-pyridinylacetamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 2-(benzylsulfonyl)-N-2-pyridinylacetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving 2-(benzylsulfonyl)-N-2-pyridinylacetamide. One area of interest is the development of 2-(benzylsulfonyl)-N-2-pyridinylacetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-(benzylsulfonyl)-N-2-pyridinylacetamide's potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(benzylsulfonyl)-N-2-pyridinylacetamide and its effects on various biological pathways.
Scientific Research Applications
2-(benzylsulfonyl)-N-2-pyridinylacetamide has been extensively studied for its potential applications in cancer treatment. Studies have shown that 2-(benzylsulfonyl)-N-2-pyridinylacetamide exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(benzylsulfonyl)-N-2-pyridinylacetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
properties
IUPAC Name |
2-benzylsulfonyl-N-pyridin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c17-14(16-13-8-4-5-9-15-13)11-20(18,19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONKFSQFIKVEAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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